molecular formula C8H10F3N3O3 B565459 3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester CAS No. 244268-38-0

3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester

Cat. No. B565459
CAS RN: 244268-38-0
M. Wt: 253.181
InChI Key: FBHKYTHJLYPZMO-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 244268-38-0, is a chemical intermediate with a molecular weight of 253.18 and a molecular formula of C8H10F3N3O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H10F3N3O3 . This indicates that it contains eight carbon atoms, ten hydrogen atoms, three fluorine atoms, three nitrogen atoms, and three oxygen atoms .


Chemical Reactions Analysis

The compound may participate in reactions similar to those of other organoboron compounds, such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis of Complex Molecules

This compound has been explored as a precursor in the synthesis of various complex molecules. For example, its derivatives have been used in the synthesis of trifluoromethylated cyclohexenes, showcasing its utility in introducing fluorine-containing functional groups into organic compounds (Abele et al., 1993). Similarly, it has been utilized in the preparation of threonine and allo-threonine analogs, highlighting its role in creating amino acid derivatives with potential biochemical applications (Sting & Seebach, 1996).

Materials Science Applications

In materials science, this compound has shown promise as a monomer for the preparation of polymers with potential applications as carbon fiber precursors. Studies have demonstrated that polymers incorporating this compound exhibit improved stabilization and spinnability characteristics, making them suitable for high-performance carbon fiber production (Ju et al., 2014), (Ju et al., 2020).

Future Directions

The future directions for this compound could involve its use as a carbon fiber precursor . Its improved stability and spinnability make it a promising material for this application .

properties

IUPAC Name

ethyl 3-[(carbamoylhydrazinylidene)methyl]-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O3/c1-2-17-6(15)3-5(8(9,10)11)4-13-14-7(12)16/h3-4H,2H2,1H3,(H3,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHKYTHJLYPZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C=NNC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696527
Record name Ethyl 3-[(2-carbamoylhydrazinylidene)methyl]-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244268-38-0
Record name Ethyl 3-[(2-carbamoylhydrazinylidene)methyl]-4,4,4-trifluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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